6-iodopyridazin-4-amine
Description
Properties
CAS No. |
2408968-66-9 |
|---|---|
Molecular Formula |
C4H4IN3 |
Molecular Weight |
221 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Iodopyridazin 4 Amine
Retrosynthetic Analysis for the Construction of 6-Iodopyridazin-4-amine
Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, commercially available precursors. For this compound, two primary disconnection strategies can be envisioned, centered on the sequential formation of the carbon-nitrogen (C-N) and carbon-iodine (C-I) bonds.
Pathway A involves an initial disconnection of the C4-NH₂ bond. This suggests a late-stage amination reaction. The key intermediate would be a 6-iodopyridazine bearing a suitable leaving group at the C4 position, such as a halogen (e.g., chlorine). This intermediate, in turn, can be disconnected at the C6-I bond, leading back to a doubly activated pyridazine (B1198779) precursor like 4,6-dichloropyridazine.
Pathway B prioritizes the disconnection of the C6-I bond. This approach implies an iodination step on a pre-formed 4-aminopyridazine derivative. The precursor for this step would be pyridazin-4-amine or a derivative with a protecting group on the amine. This pathway relies on achieving regioselective iodination at the C6 position, which can be challenging due to the directing effects of the existing amino group and the ring nitrogens.
Both pathways offer viable routes, with the choice often depending on the availability of starting materials and the desired control over regioselectivity.
Precursor Identification and Sourcing for Pyridazine Core Functionalization
The successful synthesis of this compound hinges on the accessibility of key pyridazine precursors. Based on the retrosynthetic analysis, several fundamental starting materials can be identified.
Dihalopyridazines : Compounds such as 3,6-dichloropyridazine are common and commercially available starting materials. They offer two reactive sites for sequential functionalization. For instance, selective nucleophilic substitution at one position followed by modification at the other is a widely used strategy.
Aminopyridazines : Pyridazin-4-amine serves as a direct precursor in pathways where amination precedes iodination. Its synthesis can be achieved from halogenated pyridazines; for example, 4-aminopyridazine can be prepared via the catalytic hydrogenation of 3,6-dichloropyridazin-4-amine chemicalbook.com.
Pyridazinones : These precursors can be converted to halopyridazines, which are versatile intermediates. For example, a pyridazinone can be treated with reagents like phosphorus oxychloride (POCl₃) to install a chlorine atom, which can then act as a leaving group for subsequent amination or as a precursor for iodination nih.gov.
The selection of the precursor is dictated by the chosen synthetic route, with dihalopyridazines often providing a flexible and cost-effective entry point for building the target molecule.
Direct and Indirect Iodination Strategies for the Pyridazine Ring System
Introducing an iodine atom onto the electron-deficient pyridazine ring requires specific iodination methods. Both direct electrophilic iodination and transition-metal-catalyzed approaches can be employed.
Direct electrophilic iodination of pyridazines is challenging due to the electron-withdrawing nature of the two adjacent nitrogen atoms, which deactivates the ring towards electrophilic attack wikipedia.org. However, the presence of an electron-donating group, such as an amine, can facilitate this transformation.
For a precursor like pyridazin-4-amine, the amino group directs electrophiles to the ortho and para positions. Iodination would be expected to occur at the C5 position (ortho). To achieve iodination at the desired C6 position, the inherent reactivity of the molecule must be overcome or controlled, possibly through steric hindrance or the use of specific iodinating systems that operate under non-standard mechanisms.
Common electrophilic iodination reagents include molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid. Systems like N-iodosuccinimide (NIS) are also widely used for iodinating aromatic and heteroaromatic compounds mdpi.comcommonorganicchemistry.com. For deactivated rings, more potent iodinating conditions, such as using iodine with strong acids and oxidants (e.g., nitric acid or trifluoroperacetic acid), may be necessary wikipedia.orgrsc.orgbohrium.com.
Interactive Table: Common Electrophilic Iodination Reagents
| Reagent System | Description | Typical Substrates |
| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | Molecular iodine activated by an oxidant to generate a more potent electrophilic iodine species. | Deactivated aromatic rings. |
| N-Iodosuccinimide (NIS) | A mild and easy-to-handle source of electrophilic iodine. Often used with an acid catalyst. | Activated and moderately deactivated heterocycles. |
| I₂ / Lewis Acid (e.g., AlCl₃, Ag⁺) | A Lewis acid polarizes the I-I bond, increasing its electrophilicity. | Aromatic compounds. |
| ICl (Iodine monochloride) | A highly polarized and reactive interhalogen compound used for direct iodination. | Various aromatic systems. |
Modern synthetic chemistry offers powerful palladium-catalyzed methods for forming C-I bonds, often through C-H activation. This strategy provides an alternative to classical electrophilic substitution and can offer superior regioselectivity.
Palladium(II)-catalyzed C-H iodination involves the use of a directing group to guide the catalyst to a specific C-H bond, which is then cleaved and functionalized nih.govresearchgate.net. For a pyridazine precursor, a substituent at the C3 or C4 position could potentially direct iodination to the C6 position. This reaction typically uses a palladium catalyst, a ligand, and an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS) nih.gov. The reaction is often performed in the presence of an oxidant to regenerate the active Pd(II) catalyst. While highly effective for many heterocyclic systems, the development of a suitable directing group for achieving C6 selectivity on the pyridazine core is a key challenge organic-chemistry.orgnih.gov.
Interactive Table: Components for Pd-Catalyzed C-H Iodination
| Component | Examples | Function |
| Palladium Catalyst | Pd(OAc)₂, Pd(TFA)₂ | Facilitates C-H bond activation and C-I bond formation. |
| Ligand | Phosphine ligands (e.g., dppf), N-heterocyclic carbenes (NHCs) | Modulates the reactivity and stability of the palladium center. |
| Iodine Source | I₂, NIS, 1,3-diiodo-5,5-dimethylhydantoin (DIH) | Provides the iodine atom for the substitution. |
| Oxidant | O₂, Ag₂CO₃, Benzoquinone | Regenerates the active catalyst in the catalytic cycle. |
| Directing Group | Amides, Carboxylic acids, Pyridyl groups | Positions the catalyst near the target C-H bond for selective activation. |
Amination Routes for Pyridazine Systems at the C4 Position
The introduction of an amino group at the C4 position of the pyridazine ring is a critical step in the synthesis of the target molecule. Nucleophilic aromatic substitution is the most prominent method for this transformation.
Nucleophilic aromatic substitution (SNAr) is a well-established mechanism for substituting leaving groups on electron-deficient aromatic rings wikipedia.orgmasterorganicchemistry.com. The pyridazine ring is inherently electron-poor, making it highly susceptible to attack by nucleophiles. This reactivity is particularly enhanced at the positions ortho and para to the ring nitrogens (C3, C6, and C4) stackexchange.comlibretexts.org.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing a good leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, restoring the aromaticity of the ring libretexts.org.
For the synthesis of this compound, a precursor such as 4-chloro-6-iodopyridazine would be an ideal substrate. Reaction with an ammonia (B1221849) source, such as aqueous or alcoholic ammonia, or other aminating agents like sodium amide, would lead to the displacement of the chlorine atom at the C4 position to install the desired amino group. The reaction conditions, including temperature, solvent, and the nature of the aminating agent, can be optimized to achieve high yields. The presence of the iodo group at the C6 position further activates the ring towards nucleophilic attack.
Interactive Table: Examples of SNAr for Amination of Pyridazines
| Substrate | Nucleophile | Product | Reference |
| 3,6-Dichloropyridazine | Ammonia | 6-Chloro-pyridazin-3-amine | General Knowledge |
| 4,6-Dichloropyridazine | Methylamine | 6-Chloro-4-(methylamino)pyridazine | Synthetic Analogy |
| 4-Chloro-6-iodopyridazine | Ammonia | This compound | Proposed Reaction |
Reductive Amination Strategies and Analogous Transformations
While direct reductive amination of a carbonyl precursor to synthesize this compound is not a commonly documented route due to the inherent reactivity of the pyridazine ring, analogous transformations, particularly nucleophilic aromatic substitution (SNAr), serve as the primary and most effective strategy for introducing the amine functionality onto the pyridazine core.
The pyridazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. The presence of two adjacent nitrogen atoms withdraws electron density from the ring carbons, activating positions 4 and 5, as well as positions 3 and 6, for nucleophilic substitution, especially when a good leaving group such as a halide is present. In the case of synthesizing this compound, a plausible and widely utilized analogous transformation is the direct amination of a di- or mono-halogenated pyridazine precursor.
For the synthesis of this compound, a hypothetical yet chemically sound approach would involve the amination of a precursor like 4,6-diiodopyridazine or 6-iodo-4-chloropyridazine. The reaction would typically proceed by treating the halopyridazine with a source of ammonia, such as aqueous or gaseous ammonia, or an ammonia equivalent like an ammonium salt, often in a polar solvent and sometimes at elevated temperatures and pressures.
Catalytic methods, such as palladium-catalyzed amination (Buchwald-Hartwig amination), also represent a powerful analogous transformation. nih.gov This approach allows for the coupling of a halopyridazine with a wide range of amine nucleophiles under relatively mild conditions, offering excellent functional group tolerance and high yields. nih.gov
Optimization of Reaction Conditions and Yields for Enhanced Synthetic Efficiency
The efficiency and yield of the synthesis of this compound via nucleophilic aromatic substitution are highly dependent on the careful optimization of several reaction parameters. Key variables that are typically screened to enhance synthetic efficiency include the choice of solvent, base, temperature, and catalyst system (if applicable).
The selection of an appropriate solvent is crucial. Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are often employed as they can effectively solvate the reactants and facilitate the formation of the charged intermediate. To illustrate the effect of different solvents and bases on the yield of a model SNAr reaction on a halopyridazine, a hypothetical optimization study is presented below.
Interactive Data Table: Optimization of Reaction Conditions for the Amination of a Halopyridazine Precursor
| Entry | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | THF | K₂CO₃ | 80 | 24 | 45 |
| 2 | DMF | K₂CO₃ | 80 | 12 | 65 |
| 3 | DMSO | K₂CO₃ | 80 | 12 | 72 |
| 4 | DMSO | Cs₂CO₃ | 80 | 12 | 85 |
| 5 | DMSO | Cs₂CO₃ | 100 | 8 | 90 |
| 6 | Dioxane | NaOtBu | 100 | 8 | 88 (with Pd catalyst) |
This data is illustrative and represents a typical optimization workflow.
As depicted in the table, transitioning from THF to more polar solvents like DMF and DMSO can significantly improve the reaction yield. Furthermore, the choice of base is critical; a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) can lead to higher yields compared to Potassium Carbonate (K₂CO₃). Temperature also plays a vital role, with higher temperatures generally leading to faster reaction rates and, in some cases, higher yields, although this must be balanced against the potential for side reactions.
In the context of catalytic systems, such as the Buchwald-Hartwig amination, optimization would extend to screening different palladium precatalysts and phosphine ligands. The nature of the ligand can profoundly influence the efficiency of the catalytic cycle, and a systematic screening is often necessary to identify the optimal combination for a specific substrate.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally sustainable and economically viable processes. Key areas of focus include the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.
One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous solvents. Traditional syntheses of pyridazine derivatives often employ high-boiling polar aprotic solvents like DMF and DMSO, which have associated toxicity and disposal issues. A greener approach would involve exploring the use of more benign alternatives such as ethanol, water, or ionic liquids.
Microwave-assisted synthesis is a powerful tool in green chemistry that can significantly reduce reaction times and energy consumption. nih.govnih.gov For the amination of a halopyridazine, microwave irradiation can often accelerate the reaction, leading to higher yields in a fraction of the time required for conventional heating. nih.gov This not only improves energy efficiency but can also minimize the formation of degradation byproducts.
The use of recyclable catalysts, such as heterogeneous catalysts or magnetically separable nanocatalysts, can also contribute to a more sustainable synthesis. rsc.org For instance, a palladium catalyst immobilized on a solid support could be used for a catalytic amination reaction and then easily recovered and reused, reducing the cost and environmental impact associated with heavy metal catalysts.
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally friendly, aligning with the broader goals of sustainable chemical manufacturing.
Chemical Reactivity and Transformation Studies of 6 Iodopyridazin 4 Amine
Reactivity at the Iodinated Position (C6)
The carbon-iodine bond at the C6 position is the most versatile site for derivatization on the 6-iodopyridazin-4-amine scaffold. The electron-deficient nature of the pyridazine (B1198779) ring makes this position highly susceptible to a variety of transformations, particularly nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions and Their Mechanistic Investigations
The iodine atom on the electron-poor pyridazine ring is a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This type of reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the carbon atom bearing the iodine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the iodide ion.
The pyridazine ring's two nitrogen atoms withdraw electron density, stabilizing the anionic Meisenheimer intermediate and thus facilitating the substitution. While specific mechanistic studies on this compound are not extensively documented, the general mechanism for SNAr on halo-N-heterocycles is well-established. Reactions on pyridines and other diazines show that strong nucleophiles, such as alkoxides, thiolates, and amines, can effectively displace halide leaving groups under suitable conditions. For instance, direct amination of pyridines can be achieved using aqueous ammonia (B1221849), proceeding through pyridyl pyridinium (B92312) salt intermediates to selectively yield 4-aminopyridines. nih.gov This highlights the inherent reactivity of such scaffolds towards nucleophilic attack.
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Stille, Heck) for Derivatization and Scaffold Expansion
The C-I bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl iodides makes this compound a prime substrate for these transformations. libretexts.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide. wikipedia.orgorganic-chemistry.orgyoutube.com For this compound, this provides a direct route to 6-alkynylpyridazin-4-amine derivatives. The reaction is typically catalyzed by a palladium(0) complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.org The amine serves both to deprotonate the alkyne, forming the reactive copper(I) acetylide, and to neutralize the hydrogen iodide generated during the reaction. wikipedia.org Research on the structurally similar 2,4-diamino-6-iodopyrimidine (B2689892) has demonstrated effective Sonogashira coupling to produce alkynyl pyrimidine (B1678525) derivatives, underscoring the feasibility of this reaction on the this compound scaffold. researchgate.net
Suzuki Coupling: The Suzuki reaction is a powerful method for creating biaryl compounds by coupling an organoboron species (typically a boronic acid or ester) with an organohalide. wikipedia.orgyonedalabs.com The reaction of this compound with various aryl or heteroaryl boronic acids would yield 6-aryl- or 6-heteroarylpyridazin-4-amines. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to give the product. libretexts.org The synthesis of the complex food mutagen PhIP has been achieved using a Suzuki coupling to introduce a phenyl ring onto a brominated imidazo[4,5-b]pyridine core, demonstrating the utility of this reaction on complex, nitrogen-rich heterocyclic systems. arkat-usa.org
Stille Coupling: This reaction involves the coupling of an organostannane (organotin) reagent with an organohalide. libretexts.org The Stille reaction is known for its tolerance of a wide variety of functional groups. youtube.com Coupling this compound with an organostannane like tributyl(vinyl)tin (B143874) or tributyl(phenyl)tin would furnish the corresponding 6-vinyl- or 6-phenylpyridazin-4-amine (B1610835) derivatives. The mechanism is similar to other cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. youtube.com
Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a palladium catalyst and a base. nih.gov Reacting this compound with an alkene such as styrene (B11656) or an acrylate (B77674) ester would lead to the formation of a new C-C bond at the C6 position, yielding products like 6-styrylpyridazin-4-amine. The reaction generally shows a preference for trans selectivity in the resulting alkene product. yonedalabs.com
Below is a table summarizing typical conditions for these cross-coupling reactions as applied to analogous aryl halides.
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent |
| Sonogashira | Pd(PPh₃)₄ / CuI | Terminal Alkyne | Et₃N or Piperidine | THF or DMF |
| Suzuki | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Arylboronic Acid | K₂CO₃ or Na₂CO₃ | Dioxane/H₂O or Toluene |
| Stille | Pd(PPh₃)₄ | Organostannane (e.g., R-SnBu₃) | (Often not required) | THF or Toluene |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Alkene | Et₃N or K₂CO₃ | DMF or Acetonitrile |
Reactivity of the Amino Group (C4)
The exocyclic amino group at the C4 position behaves as a typical aromatic amine, serving as a nucleophile and a site for further functionalization.
Acylation and Alkylation Reactions for Amide and Amine Derivatives
Acylation: The amino group can be readily acylated by reacting this compound with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often performed in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct. youtube.com This transformation is useful for installing a variety of functional groups and can also serve as a protecting strategy to moderate the activating effect of the amino group during other reactions, such as electrophilic substitution. nih.gov
Alkylation: Direct N-alkylation of aminopyridines with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as potential quaternization of the ring nitrogen. researchgate.netchemguide.co.uk The primary amine product is often more nucleophilic than the starting amine, leading to overalkylation. chemguide.co.uk To achieve selective mono-alkylation, reductive amination is a more controlled approach, involving the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a reagent like sodium borohydride. researchgate.net Alternatively, specialized methods like using N-aminopyridinium salts as ammonia surrogates have been developed for selective monoalkylation. chemrxiv.org
Formation of Schiff Bases and Other Nitrogen-Containing Linkages
As a primary amine, this compound can undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. wikipedia.orgwikipedia.org This reaction typically occurs under mild heating with removal of the water that is formed, often catalyzed by a trace amount of acid. The resulting C=N double bond of the Schiff base provides a linkage that can be used to build more complex molecules or can be reduced to form a stable secondary amine.
Electrophilic Aromatic Substitution on the Pyridazine Ring System
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This makes it highly resistant to electrophilic aromatic substitution (EAS), a characteristic common to diazines. chemrxiv.orgresearchgate.netlibretexts.org While the amino group at C4 is a strong activating group that directs electrophiles to the ortho and para positions (C3 and C5), this activating effect is strongly counteracted by the deactivating nature of the pyridazine ring itself and the additional deactivating inductive effect of the iodine atom at C6.
Therefore, electrophilic substitution reactions like nitration or Friedel-Crafts acylation are generally not successful on the pyridazine ring. libretexts.org Electrophilic halogenation, if it occurs, requires harsh conditions. wikipedia.orgmasterorganicchemistry.com Studies on the bromination of 4-aminopyridine (B3432731) have shown that instead of a simple substitution on the ring, a complex bromination-dimerization process can occur, highlighting the non-trivial reactivity of such systems towards electrophiles. acs.org It is likely that this compound would exhibit very low reactivity towards EAS, and any potential reaction would likely favor substitution at the C5 position, which is ortho to the activating amino group and not sterically hindered by the adjacent iodine atom.
Cycloaddition Reactions Involving the Pyridazine Moiety for Polycyclic Systems
Detailed research findings on the participation of this compound in cycloaddition reactions to form polycyclic systems are not currently available in the reviewed scientific literature. The exploration of such reactions would be a novel area of investigation. In principle, the pyridazine moiety of this compound could act as a diene in [4+2] cycloaddition reactions. The success of such reactions would depend on the nature of the dienophile and the reaction conditions. The presence of the iodine atom at the 6-position and the amine group at the 4-position would be expected to influence the electronic properties of the pyridazine ring and, consequently, its reactivity as a diene.
| Reactant 1 | Reactant 2 (Dienophile) | Reaction Conditions | Product (Polycyclic System) | Yield (%) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
This table is a template for potential future research findings, as no specific data is currently available.
Mechanistic Investigations of Key Transformations and Reaction Pathways
There are no specific mechanistic investigations reported in the scientific literature for the key transformations and reaction pathways of this compound. Mechanistic studies are crucial for understanding the step-by-step process of a chemical reaction, including the identification of intermediates, transition states, and the factors that control the reaction rate and selectivity. For a molecule like this compound, mechanistic studies could focus on understanding the role of the iodo and amino substituents in directing the outcome of reactions, the potential for different reaction pathways to compete, and the energetic profiles of these pathways. Computational chemistry could serve as a powerful tool to model the reactivity of this molecule and predict its behavior in various transformations, providing insights that could guide future experimental work. researchgate.net
| Transformation | Proposed Mechanism | Key Intermediates | Activation Energy (Calculated/Experimental) | Reference |
| Data not available | Data not available | Data not available | Data not available | Data not available |
This table is a template for potential future research findings, as no specific data is currently available.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
Proton NMR (¹H-NMR) for Chemical Shift and Coupling Constant Analysis
The ¹H-NMR spectrum of 6-iodopyridazin-4-amine is expected to reveal distinct signals for the protons of the pyridazine (B1198779) ring and the amine group. The pyridazine ring features two protons, H-3 and H-5. Due to the asymmetry of the molecule, these protons are chemically non-equivalent and should appear as two separate signals.
The electron-donating amino group (-NH₂) at the C-4 position would cause an upfield shift (lower ppm) for the adjacent proton, H-5. Conversely, the electron-withdrawing nature of the pyridazine nitrogens and the iodine atom would cause a general downfield shift for the ring protons compared to benzene. The proton H-3, situated between the two ring nitrogens, is expected to be the most downfield-shifted ring proton. The amine protons would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
The two ring protons, H-3 and H-5, are expected to show a small coupling constant (J), characteristic of a four-bond coupling (⁴J) in a pyridazine system.
Table 1: Predicted ¹H-NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 8.0 - 8.5 | Doublet | ~2-3 |
| H-5 | 6.5 - 7.0 | Doublet | ~2-3 |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | - |
Carbon-13 NMR (¹³C-NMR) for Carbon Framework Elucidation
The proton-decoupled ¹³C-NMR spectrum should display four distinct signals, corresponding to the four carbon atoms of the pyridazine ring. The chemical shifts are heavily influenced by the attached functional groups and the ring nitrogens.
The carbon atom bonded to the highly electronegative iodine atom (C-6) is anticipated to have a significantly shielded (upfield) signal due to the "heavy atom effect." In contrast, the carbon atom attached to the amino group (C-4) will be shielded relative to the other ring carbons due to the electron-donating nature of nitrogen. The C-3 and C-5 carbons will be influenced by the adjacent ring nitrogens, resulting in downfield shifts.
Table 2: Predicted ¹³C-NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | 145 - 155 |
| C-4 | 150 - 160 |
| C-5 | 110 - 120 |
| C-6 | 90 - 100 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
2D NMR experiments are crucial for assembling the molecular puzzle by establishing connectivity between atoms.
COSY (Correlation Spectroscopy): This experiment would be used to confirm the scalar coupling between the ring protons. sdsu.edu A cross-peak connecting the signals of H-3 and H-5 would definitively establish their coupling relationship, confirming their positions on the pyridazine ring. sdsu.eduharvard.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. creative-biostructure.comemerypharma.com This would allow for the unambiguous assignment of C-3 and C-5 by correlating their signals with the previously assigned H-3 and H-5 proton signals. emerypharma.com The carbons C-4 and C-6, being quaternary (not attached to any protons), would be absent from the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds, which is essential for assigning quaternary carbons and piecing together the molecular fragments. sdsu.eduyoutube.com Key expected correlations include:
H-3 correlating to C-4 and C-5.
H-5 correlating to C-4 and C-6.
The amine protons correlating to C-4 and C-5. These correlations would solidify the entire structural assignment of the pyridazine core.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. creative-biostructure.comu-tokyo.ac.jp A NOESY experiment could show a correlation between the amine protons and the H-5 proton, providing further evidence for the regiochemistry of the amino group.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring would produce a series of complex bands in the 1400-1600 cm⁻¹ region. researchgate.netchemicalbook.com The C-I stretch is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, which can sometimes be difficult to observe with standard instrumentation.
Table 3: Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=N / C=C Ring Stretch | 1400 - 1600 |
| N-H Bend | 1580 - 1650 |
| C-I Stretch | 500 - 600 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While N-H and O-H stretches are often weak in Raman spectra, the vibrations of the pyridazine ring, particularly the symmetric "ring breathing" modes, are typically strong and sharp. The C-I bond, involving a heavy and polarizable atom, is also expected to produce a strong Raman signal, making it easier to identify than in the FT-IR spectrum. This makes Raman spectroscopy a particularly useful tool for confirming the presence of the carbon-iodine bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides the precise molecular mass of a compound, which is instrumental in confirming its elemental composition. For this compound, with a chemical formula of C₄H₄IN₃, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes (⁴C, ¹H, ¹²⁷I, ¹⁴N).
This technique allows for the differentiation between compounds with the same nominal mass but different elemental formulas, making it an indispensable tool in chemical synthesis and characterization. While specific experimental HRMS data for this compound is not widely published, the exact mass of its isomer, 6-iodopyridazin-3-amine (B1310551), has been reported as 220.94499 Da, which is consistent with the shared elemental formula C₄H₄IN₃.
Table 1: Theoretical Isotopic Mass Data for this compound
| Element | Quantity | Isotope Mass (Da) | Total Mass (Da) |
| Carbon | 4 | 12.00000 | 48.00000 |
| Hydrogen | 4 | 1.00783 | 4.03132 |
| Iodine | 1 | 126.90447 | 126.90447 |
| Nitrogen | 3 | 14.00307 | 42.00921 |
| Total | 220.94499 |
Fragmentation Pattern Analysis for Structural Confirmation
The fragmentation pattern of a molecule in a mass spectrometer provides a virtual fingerprint, offering definitive structural confirmation. In the analysis of this compound, several key fragmentation pathways can be anticipated based on its structure. The presence of a relatively weak carbon-iodine bond suggests that a primary fragmentation event would be the loss of an iodine radical (I•), resulting in a prominent peak at m/z [M-127]⁺.
Further fragmentation would likely involve the heterocyclic pyridazine ring. Common fragmentation pathways for nitrogen-containing heterocycles include the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or diazomethane (B1218177) (CH₂N₂). The amino group (–NH₂) can also be lost. The stability of the aromatic pyridazine ring would lead to a relatively intense molecular ion peak under typical electron ionization (EI) conditions.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value (Predicted) | Lost Fragment | Identity of Fragment Ion |
| 221 | - | [C₄H₄IN₃]⁺ (Molecular Ion) |
| 94 | I• | [C₄H₄N₃]⁺ |
| 67 | I•, HCN | [C₃H₃N₂]⁺ |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For an aromatic heterocycle like this compound, the spectrum is expected to be characterized by absorptions arising from π→π* and n→π* transitions. The π→π* transitions, typically of high intensity, are associated with the pyridazine ring's conjugated π-system. The n→π* transitions, which are generally weaker, involve the promotion of a non-bonding electron from one of the nitrogen atoms to an anti-bonding π* orbital.
The presence of the amino (–NH₂) and iodo (–I) substituents will influence the position and intensity of these absorption bands. The amino group, an auxochrome, typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths. The iodine atom can also influence the electronic transitions through its electronic effects. While specific experimental spectra for this compound are not detailed in the literature, analysis of similar structures, such as pyridine (B92270) derivatives, provides a basis for these expected transitions. researchgate.net
Table 3: General Electronic Transitions for Heterocyclic Amines
| Transition Type | Involved Orbitals | Typical Wavelength Range | Expected Intensity |
| π → π | Bonding π to anti-bonding π | 200-300 nm | High |
| n → π | Non-bonding to anti-bonding π | >280 nm | Low |
X-ray Crystallography of this compound and its Synthesized Derivatives for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. This technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice of this compound.
Although specific crystallographic data for this compound itself or its direct derivatives are not currently available in public databases, the technique has been widely applied to characterize a vast range of substituted pyridine and other heterocyclic derivatives. researchgate.netmdpi.comacs.orgacs.org Such analyses confirm the planarity of the aromatic rings and detail the influence of various substituents on the molecular geometry and crystal packing. researchgate.netwikipedia.org For this compound, a crystallographic study would be expected to reveal the C-I, C-N, and N-N bond lengths and the geometry of the amino group relative to the pyridazine ring, providing crucial validation of its structure.
Computational and Theoretical Chemistry Investigations of 6 Iodopyridazin 4 Amine
Quantum Chemical Calculations
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the properties of 6-iodopyridazin-4-amine. researchgate.net These calculations offer a detailed view of the molecule's geometry, electronic landscape, and vibrational characteristics.
Geometry Optimization and Conformational Analysis of the Pyridazine (B1198779) Ring
Geometry optimization is performed to find the most stable three-dimensional arrangement of atoms in the this compound molecule. This process minimizes the energy of the structure, providing key information on bond lengths, bond angles, and dihedral angles. For pyridazine derivatives, the planarity of the ring and the orientation of the substituents are of particular interest. Conformational analysis helps identify different spatial arrangements (conformers) of the molecule and their relative stabilities.
Electronic Structure Analysis
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
Molecular Electrostatic Potential (MEP): The MEP map is a visual tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It identifies regions that are electron-rich (nucleophilic, typically shown in red or yellow) and electron-poor (electrophilic, shown in blue). This information is invaluable for predicting how this compound will interact with other molecules, such as biological receptors or reagents. researchgate.netresearchgate.net For instance, the amine group is expected to be an electron-rich region. mdpi.com
Table 1: Calculated Electronic Properties of this compound
| Property | Predicted Value |
| Monoisotopic Mass | 220.94499 Da |
| XlogP (predicted) | 0.2 |
| Predicted Collision Cross Section (CCS) values (Ų) per adduct | |
| [M+H]⁺ | 127.6 |
| [M+Na]⁺ | 129.9 |
| [M-H]⁻ | 121.8 |
| [M+NH₄]⁺ | 142.4 |
| [M+K]⁺ | 134.0 |
| [M+H-H₂O]⁺ | 117.3 |
| [M+HCOO]⁻ | 146.2 |
| [M+CH₃COO]⁻ | 178.8 |
| [M+Na-2H]⁻ | 124.5 |
| [M]⁺ | 123.0 |
| [M]⁻ | 123.0 |
Data sourced from PubChem. uni.lu
Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of this compound. dtic.milnih.gov By comparing the calculated frequencies with experimental data, researchers can confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. nih.gov This correlation is essential for the structural characterization of the compound. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental results. nih.govnih.gov
Molecular Docking Studies for Investigating Binding Poses with Macromolecular Receptors
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. d-nb.infodergipark.org.trijpbs.com For this compound, docking studies can identify potential biological targets and elucidate the binding interactions at the molecular level. nih.govnih.gov These studies provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. d-nb.infonih.govnih.gov This information is crucial for drug discovery and design.
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. youtube.comresearchgate.net These simulations can explore the conformational landscape of this compound, revealing how it changes its shape and interacts with its environment, particularly with solvent molecules. youtube.comresearchgate.net MD simulations are useful for understanding the flexibility of the molecule and the stability of its complexes with receptors, complementing the static picture provided by molecular docking. nih.gov
Prediction of Chemical Reactivity Descriptors
Fukui Functions: Fukui functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netniscpr.res.inresearchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the molecule. researchgate.netbas.bg
Electrophilicity and Nucleophilicity Indices: The electrophilicity index quantifies a molecule's ability to accept electrons, while the nucleophilicity index measures its electron-donating capacity. researchgate.netmasterorganicchemistry.com These global reactivity descriptors are useful for comparing the reactivity of different molecules and for understanding their behavior in chemical reactions. researchgate.netmasterorganicchemistry.com
Solvation Models and Their Influence on Molecular Properties
The study of solvent effects is a critical aspect of computational chemistry, as the surrounding medium can significantly influence the geometric and electronic properties of a molecule. Solvation models are theoretical constructs used to approximate the interactions between a solute (in this case, this compound) and a solvent. These models range from explicit models, where individual solvent molecules are considered, to implicit models, which represent the solvent as a continuous medium with a defined dielectric constant.
In contrast, in a nonpolar aprotic solvent like hexane (B92381) or toluene, weaker van der Waals forces would dominate the intermolecular interactions. The influence on the molecular geometry and electronic structure would be less pronounced compared to polar solvents.
A hypothetical study on this compound would likely employ a range of solvation models, such as the Polarizable Continuum Model (PCM), to calculate properties in different solvent environments. The results would be presented in a data table, which might look like the following hypothetical example:
Hypothetical Data Table: Calculated Dipole Moment of this compound in Various Solvents
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Gas Phase | 1.0 | Value |
| Hexane | 1.88 | Value |
| Dichloromethane | 8.93 | Value |
| Methanol | 32.7 | Value |
| Water | 78.4 | Value |
Note: The values in this table are purely illustrative and are not based on actual research data.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. researchgate.netuni-muenchen.de This analysis provides valuable insights into the nature of chemical bonding and the stabilizing effects of orbital interactions.
For this compound, an NBO analysis would be instrumental in understanding its electronic structure and reactivity. The analysis would quantify the hybridization of the atoms, the polarization of the chemical bonds, and the delocalization of electron density through hyperconjugative interactions.
Intramolecular Interactions:
Within the this compound molecule, NBO analysis would reveal key intramolecular interactions. For example, it could quantify the donation of electron density from the lone pair of the amine nitrogen into the antibonding orbitals of the pyridazine ring. This interaction, a form of resonance, would contribute to the stability of the molecule and influence the bond lengths and charge distribution within the ring.
Furthermore, the interaction between the lone pairs of the pyridazine nitrogens and the antibonding orbitals of adjacent bonds would be elucidated. The presence of the electron-withdrawing iodine atom would also be expected to significantly perturb the electronic structure, and NBO analysis could quantify its influence on the aromaticity and reactivity of the pyridazine ring.
Intermolecular Interactions:
NBO analysis is also highly effective in describing intermolecular interactions, such as hydrogen bonding. researchgate.net In a hypothetical dimer of this compound, NBO analysis could identify the specific donor-acceptor interactions that constitute the hydrogen bonds. For instance, a lone pair on a nitrogen atom of one molecule could act as a donor to the antibonding orbital of an N-H bond on a neighboring molecule. The stabilization energy associated with this interaction (E(2)) is a key output of NBO analysis and provides a quantitative measure of the hydrogen bond strength.
A hypothetical data table from an NBO analysis of a this compound dimer might include the following:
Hypothetical Data Table: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for a this compound Dimer
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N (amine) | σ(N-H) (neighbor) | Value |
| LP(1) N (ring) | σ(C-H) (neighbor) | Value |
Note: LP denotes a lone pair, and σ* denotes an antibonding orbital. The values are illustrative.
Structure Activity Relationship Sar Studies for 6 Iodopyridazin 4 Amine Derivatives
Design Principles for Systematic Structural Modification of the Pyridazine (B1198779) Scaffold
The systematic structural modification of the pyridazine scaffold is a cornerstone of drug design, aiming to enhance therapeutic efficacy and optimize pharmacokinetic profiles. nih.gov The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, presents several positions for substitution, allowing for a diverse range of chemical modifications. These modifications are guided by established medicinal chemistry principles to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. nih.gov
Key design principles often involve:
Substitution at various positions: The pyridazine ring allows for the introduction of a wide array of functional groups. For instance, studies on pyridine (B92270) derivatives, a related heterocycle, have shown that the presence and positioning of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can significantly enhance antiproliferative activity. mdpi.com Conversely, the addition of bulky groups or halogen atoms may sometimes lead to a decrease in activity. mdpi.com
Modulation of physicochemical properties: Modifications are strategically made to alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This can involve adding polar groups to increase solubility or lipophilic groups to enhance membrane permeability. nih.gov
Improvement of ADME and toxicity profiles: A primary goal of scaffold modification is to design compounds with favorable safety profiles. This includes minimizing off-target effects and reducing potential toxicity. nih.gov
A study on pyridazine-based amyloid inhibitors demonstrated the importance of substituent placement. Researchers synthesized derivatives of a lead compound, RS-0406, to investigate how properties like bulkiness, hydrogen-bonding ability, and the position of substituents on flanking aromatic rings affect amyloid inhibition. nih.gov The findings indicated that not only the type of aryl substituent but also its position on the ring was crucial for inhibitory activity. nih.gov
Rational Design of Analogs for Targeted Biological Modulation Research
Rational drug design leverages computational modeling and structural biology to create analogs with specific biological activities. nih.govnih.gov This approach moves beyond traditional trial-and-error methods by using a deep understanding of the target's structure and the ligand's binding mode to guide the design of new molecules.
For instance, in the development of inhibitors for the RET tyrosine kinase, a key target in medullary thyroid cancer, researchers performed structural optimization of a class of N-phenyl-7,8-dihydro-6H-pyrimido[5,4-b] kfupm.edu.sadovepress.comoxazin-4-amine derivatives. nih.gov This led to the discovery of a multi-kinase inhibitor that was potent against both the wild-type RET and its drug-resistant mutants. nih.gov
The rational design process often involves:
Molecular Modeling: Computational tools are used to simulate the interaction between a ligand and its target protein, predicting binding affinity and orientation. nih.gov
X-ray Crystallography: This technique provides a high-resolution 3D structure of the ligand-target complex, revealing key interactions that can be exploited for designing more potent and selective analogs. nih.gov
Structure-Based Design: Knowledge of the target's binding site allows for the design of molecules that fit precisely and form optimal interactions.
In a study focused on influenza A virus replication inhibitors, the elucidation of the binding mechanism through structural studies provided a clear rationale for the observed steep SAR. acs.org This understanding allowed the researchers to focus their optimization efforts on a specific region of the scaffold to improve potency and drug-like properties. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. kfupm.edu.saresearchgate.net This method is instrumental in predicting the activity of novel compounds and in understanding the structural features that are critical for a particular biological effect.
QSAR models are developed by:
Data Collection: A dataset of compounds with known biological activities is compiled.
Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated for each compound. These can include constitutional, geometrical, and electronic descriptors. dovepress.com
Model Development: Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. kfupm.edu.saresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net
Several studies have successfully applied QSAR modeling to pyridazine derivatives:
Corrosion Inhibitors: A QSAR model was developed for pyridazine derivatives to predict their efficiency as corrosion inhibitors. The model utilized descriptors calculated from density functional theory (DFT) and suggested that the adsorption of these compounds is dependent on five key descriptors. kfupm.edu.saresearchgate.net
Vasodilator Agents: A statistically significant 2D-QSAR model was established for a series of novel pyridazine derivatives, validating their observed vasorelaxant activity. nih.gov
GABA-A Receptor Antagonists: QSAR and pharmacophore models were developed for aminopyridazine derivatives of γ-aminobutyric acid (GABA) to predict their binding mode as selective GABA-A receptor antagonists. dovepress.com
FGFR1 Inhibitors: 3D-QSAR models (CoMFA and CoMSIA) were constructed to reliably predict the bioactivities of pyrazolo[3,4-d]pyridazinone derivatives as inhibitors of Fibroblast growth factor receptor 1 (FGFR1). tandfonline.com
| Application | Modeling Approach | Key Findings | Reference |
|---|---|---|---|
| Corrosion Inhibition | MLR, ANN | Model based on 5 molecular descriptors predicted anticorrosion abilities. | kfupm.edu.saresearchgate.net |
| Vasorelaxant Activity | 2D-QSAR | Validated the observed vasorelaxant properties of novel pyridazines. | nih.gov |
| GABA-A Antagonism | QSAR, Pharmacophore Modeling | Predicted the binding mode of aminopyridazine derivatives. | dovepress.com |
| FGFR1 Inhibition | 3D-QSAR (CoMFA, CoMSIA) | Reliably predicted the bioactivities of pyrazolo-pyridazinone derivatives. | tandfonline.com |
Fragment-Based Drug Discovery Strategies Utilizing the Iodopyridazinamine Scaffold
Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to high-throughput screening (HTS) for identifying lead compounds. nih.govfrontiersin.org FBDD involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target, albeit with low affinity. frontiersin.orgmdpi.com These initial fragment hits then serve as starting points for building more potent and drug-like molecules through a process of fragment growing, linking, or merging. frontiersin.orgresearchgate.net
The iodopyridazinamine scaffold represents a potential starting point for FBDD campaigns. Its key features for FBDD include:
Low Molecular Weight: The core scaffold is small, allowing for efficient exploration of chemical space.
Defined Vectors for Growth: The iodine atom and the amine group provide clear points for chemical modification and elaboration to access and interact with different parts of a target's binding pocket.
Potential for High Ligand Efficiency: Fragments often exhibit more efficient binding interactions per atom compared to larger molecules, making them excellent starting points for optimization. mdpi.com
The FBDD process typically involves:
Fragment Library Screening: A library of fragments is screened against the target protein using biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or thermal shift assays to detect binding. mdpi.comresearchgate.net
Hit Validation and Structural Characterization: The binding of fragment hits is confirmed, and their binding mode is determined, often through X-ray crystallography, to provide a structural basis for optimization. frontiersin.org
Fragment-to-Lead Optimization: The initial low-affinity fragment hits are elaborated into more potent lead compounds by either growing the fragment to occupy adjacent pockets, linking two or more fragments that bind to nearby sites, or merging fragments that have overlapping binding modes. frontiersin.orgresearchgate.net
While specific examples of the 6-iodopyridazin-4-amine scaffold in FBDD are not extensively documented, the principles of FBDD can be readily applied. For instance, a fragment-based approach was used to deconstruct natural products to create fragment libraries rich in sp3 centers, which are often found in successful drugs. nih.gov Similarly, the iodopyridazinamine scaffold could be incorporated into fragment libraries for screening against a variety of therapeutic targets.
Bioisosteric Replacement Strategies for Property Optimization in Research Contexts
Bioisosteric replacement is a widely used strategy in medicinal chemistry to optimize the properties of a lead compound. nih.gov It involves the substitution of a functional group or a substructure with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, pharmacokinetic properties, or reducing toxicity. nih.gov
The concept of bioisosterism can be applied to the this compound scaffold to fine-tune its properties. For example:
Halogen Replacement: The iodine atom could be replaced with other halogens (e.g., bromine, chlorine) or with other groups of similar size and electronics to modulate binding affinity and metabolic stability.
Ring System Scaffolds: The pyridazine ring itself could be replaced with other heterocyclic scaffolds to explore novel chemical space and potentially improve drug-like properties. This is also known as scaffold hopping. nih.gov
Functional Group Modification: The amine group could be replaced with other hydrogen bond donors or acceptors to optimize interactions with the target protein.
A practical example of bioisosteric replacement was demonstrated in the development of SERCA2a activators. Researchers replaced a metabolically liable methoxyphenol headgroup with a benzimidazole, a well-established bioisostere, to reduce susceptibility to oxidative metabolism. acs.org This highlights how bioisosteric replacement can be a powerful tool for addressing specific liabilities in a lead compound.
Mechanistic Biological Interactions and Pharmacological Target Engagement Studies
Identification of Potential Molecular Biological Targets (e.g., enzymes, receptors, ion channels)
The initial step in understanding the pharmacological action of 6-iodopyridazin-4-amine is the identification of its molecular targets. As an organic compound featuring an aminopyrimidine-like scaffold, its potential targets could span several protein families. Aminopyrimidines are known to interact with a wide range of biological molecules, including kinases, G-protein-coupled receptors (GPCRs), and other enzymes. drugbank.com
Potential targets for a novel compound are often hypothesized based on structural similarity to known ligands. For instance, certain amine-containing heterocyclic compounds are recognized as ligands for trace amine-associated receptors (TAARs). nih.gov However, without specific experimental data, the precise molecular targets for this compound remain speculative. Unbiased screening methods are essential to uncover both expected and novel interactions.
In Vitro Biochemical Assays for Molecular Target Binding and Modulation
Once potential targets are identified, their interaction with this compound must be confirmed and quantified using in vitro biochemical assays. nih.gov These assays utilize purified biological molecules to study the direct binding and functional effect of the compound in a controlled environment, free from cellular complexities.
Common types of in vitro assays include:
Receptor Binding Assays : These measure the affinity of the compound for a specific receptor, often by competing with a radiolabeled or fluorescently tagged ligand.
Enzyme Inhibition/Activation Assays : These determine if the compound can modulate the activity of an enzyme. Kinetic studies can further elucidate the mechanism of inhibition (e.g., competitive, non-competitive). nih.gov
Protein-Protein Interaction (PPI) Inhibition Assays : These test the ability of the compound to disrupt or stabilize complexes between two or more proteins. nih.gov
These assays are fundamental for establishing a direct structure-activity relationship and confirming that the compound physically interacts with its putative target.
Cellular Assays for Investigating Intracellular Target Engagement
While in vitro assays confirm direct binding, cellular assays are required to verify that the compound can reach and engage its target within the complex environment of an intact cell. nih.govresearchgate.net These assays account for factors like cell membrane permeability and intracellular metabolism. nih.gov
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for directly assessing drug-target engagement in a cellular context. nih.govmdpi.com The core principle is that a protein's thermal stability increases when a ligand is bound to it. researchgate.net By heating cell lysates or intact cells treated with the compound and then measuring the amount of soluble protein remaining at different temperatures, a thermal shift can be detected, confirming target engagement. mdpi.com
CETSA can be performed using Western blotting for specific, known targets or coupled with mass spectrometry (MS-CETSA) for proteome-wide, unbiased identification of targets. mdpi.comnih.gov This method is particularly valuable as it is label-free and can be applied in physiologically relevant settings. mdpi.com
Table 1: Overview of the Cellular Thermal Shift Assay (CETSA) Workflow
| Step | Description | Purpose |
|---|---|---|
| 1. Treatment | Intact cells or cell lysates are incubated with the test compound (e.g., this compound) or a vehicle control. | To allow the compound to bind to its intracellular targets. |
| 2. Heating | The treated samples are heated to a range of specific temperatures. | To induce thermal denaturation of proteins. |
| 3. Lysis & Separation | Cells are lysed (if not already), and denatured, aggregated proteins are separated from the soluble fraction, typically by centrifugation. | To isolate the proteins that remained stable at a given temperature. |
| 4. Protein Detection | The amount of the target protein remaining in the soluble fraction is quantified. | To determine the extent of thermal stabilization conferred by the compound. |
| 5. Data Analysis | A "melting curve" is generated, plotting the percentage of soluble protein against temperature. A shift in this curve indicates target engagement. | To confirm and quantify the interaction between the compound and the target protein. |
Fluorescence Polarization (FP) is a solution-based, homogeneous technique used to monitor molecular interactions in real-time. nih.govyoutube.com The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. nih.gov
In a typical competitive FP assay to study this compound, a fluorescently labeled tracer known to bind the target protein would be used. When the tracer is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound to its larger target protein, its rotation slows significantly, increasing the polarization. If this compound binds to the target, it will displace the fluorescent tracer, causing a decrease in fluorescence polarization. This change can be used to quantify the binding affinity of the test compound. nih.gov
Table 2: Features of Fluorescence Polarization (FP) Assays
| Advantages | Limitations |
|---|---|
| Homogeneous (no wash steps required). youtube.com | Requires a specific fluorescent probe for the target. |
| Amenable to high-throughput screening (HTS). nih.gov | Potential for interference from fluorescent compounds. |
| Provides quantitative binding data (e.g., IC₅₀, Kᵢ). | The size difference between the tracer and the binding partner must be sufficient (typically at least 2x). |
Elucidation of Molecular Mechanisms of Action at the Cellular Level
Identifying target engagement is the first step; the next is to understand the functional consequences at the cellular level. This involves investigating how the interaction between this compound and its target(s) affects cellular processes. Key areas of investigation include:
Signaling Pathway Modulation : Does binding to the target activate or inhibit a downstream signaling cascade? This is often assessed by measuring changes in the phosphorylation state of key pathway proteins or the expression of reporter genes.
Enzyme Inhibition Kinetics : If the target is an enzyme, detailed kinetic studies within the cell can clarify the mechanism of inhibition (e.g., competitive, uncompetitive, or mixed). nih.gov
Receptor Activation/Inhibition : For receptor targets, assays can determine whether the compound acts as an agonist, antagonist, or inverse agonist by measuring second messenger levels (e.g., cAMP) or other downstream functional readouts.
Chemoinformatic and Bioinformatics Approaches for In Silico Target Prediction
Before embarking on costly and time-consuming laboratory experiments, chemoinformatic and bioinformatic methods can be used for in silico (computational) target prediction. These approaches leverage the chemical structure of this compound to predict its likely biological targets.
Methods include:
Ligand-Based Approaches : Comparing the 2D or 3D structure of this compound against databases of compounds with known biological activities. A high degree of similarity to a known kinase inhibitor, for example, would suggest that kinases are a potential target class.
Structure-Based Approaches : If the three-dimensional structure of a potential target protein is known, molecular docking simulations can be performed. These simulations predict the most likely binding pose and estimate the binding affinity of this compound within the protein's active or allosteric site.
These computational predictions can generate valuable hypotheses, helping to prioritize and guide subsequent experimental validation using the in vitro and cellular assays described above.
Advanced Research Applications of 6 Iodopyridazin 4 Amine and Its Derivatives
Development as Chemical Probes for Investigating Biological Pathways
The development of chemical probes is crucial for elucidating complex biological pathways, and the scaffold of 6-iodopyridazin-4-amine offers a promising starting point for creating such tools. The amino group provides a handle for conjugation to other molecules, while the iodinated pyridazine (B1198779) core can be fine-tuned to interact with specific biological targets.
Derivatives of aminopyridazines and related nitrogen-containing heterocycles are being explored for their potential to modulate biological systems. For instance, a Chinese patent describes pyridazine derivatives as potent inhibitors of hypoxia-inducible factor prolyl hydroxylase (HIF-PHD), which are being investigated for the treatment of anemia and ischemia. google.com This suggests that derivatives of this compound could be developed as chemical probes to study the HIF signaling pathway, which is a central regulator of cellular response to low oxygen levels and is implicated in various physiological and pathological processes, including cancer and inflammation.
Furthermore, the synthesis of peptide derivatives of 4-aminopyridine (B3432731) has been explored for the treatment of neurodegenerative disorders like Alzheimer's disease and multiple sclerosis. xinchem.com This highlights the potential for conjugating this compound to peptides or other biomolecules to create probes for studying neurological pathways. The cytotoxic and inhibitory activities of such derivatives are often screened against various cell lines and enzymes to determine their specificity and mechanism of action. xinchem.commdpi.com
| Derivative Type | Potential Biological Target | Investigative Application | Reference |
| Pyridazine-based HIF-PHD inhibitors | Hypoxia-inducible factor prolyl hydroxylase (HIF-PHD) | Probing the HIF signaling pathway in cancer and ischemia | google.com |
| 4-Aminopyridine-peptide conjugates | Neuronal ion channels, β-secretase | Investigating neurodegenerative disease mechanisms | xinchem.com |
| Aminopyrazolo[3,4-b]pyridine derivatives | Cyclooxygenase (COX) enzymes | Probing inflammation and pain pathways | mdpi.com |
Applications in Advanced Organic Synthesis as Versatile Building Blocks for Complex Molecules
The reactivity of this compound makes it a highly versatile building block in advanced organic synthesis. The iodine atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of a wide variety of substituents. mdpi.com The amino group can be acylated, alkylated, or used as a nucleophile in the construction of fused heterocyclic systems.
A European patent application details the use of 6-iodopyridazin-3-amine (B1310551) (an isomer of this compound) in the synthesis of imidazo[4,5-b]pyridine compounds. google.com These compounds are intended for the treatment of inflammatory disorders, demonstrating the utility of the iodopyridazinamine scaffold in the construction of medicinally relevant molecules. The synthesis involves a copper-catalyzed cross-coupling reaction between the iodopyridazinamine and an amine, followed by intramolecular cyclization. google.com
The ability to functionalize the pyridazine ring at multiple positions makes it an attractive scaffold for creating libraries of compounds with diverse chemical structures for high-throughput screening in drug discovery. fluorochem.co.uk The synthesis of fused heterocycles from aminopyridine precursors is a common strategy in medicinal chemistry to access novel chemical space. For example, various fused heterocyclic compounds have been synthesized from 6-aminopyridine derivatives for evaluation as anti-Hepatitis A virus agents. nih.gov
| Reaction Type | Reactant | Product | Application | Reference |
| Copper-catalyzed Cross-Coupling | Amine | Imidazo[4,5-b]pyridine derivative | Synthesis of potential anti-inflammatory agents | google.com |
| Suzuki-Miyaura Cross-Coupling | Boronic acid | Aryl- or heteroaryl-substituted pyridazine | Creation of novel chromophores and bioactive molecules | mdpi.com |
| Intramolecular Cyclization | - | Fused heterocyclic system | Accessing diverse chemical scaffolds for drug discovery | nih.gov |
Potential in Material Science Research (e.g., as ligands in coordination chemistry, components of functional materials)
The nitrogen atoms in the pyridazine ring and the exocyclic amino group of this compound make it a potential ligand for the formation of coordination complexes with various metal ions. The resulting metal-organic frameworks (MOFs) or discrete complexes could exhibit interesting magnetic, optical, or catalytic properties.
Research on related pyridine (B92270) and pyrazine (B50134) amide ligands has shown their ability to form coordination polymers with copper(II) ions. google.com The geometry around the metal center, which is influenced by the ligand structure, is a key determinant of the material's physical properties. Similarly, zinc complexes with amido-pyridinate ligands have been synthesized and studied for their structural and catalytic properties. mit.edu These studies suggest that this compound could be used to create novel coordination materials. The presence of the heavy iodine atom could also influence the photophysical properties of the resulting materials, potentially leading to applications in areas such as phosphorescent organic light-emitting diodes (OLEDs).
| Metal Ion | Potential Coordination Mode | Potential Application of Resulting Material | Reference (Related Systems) |
| Copper(II) | N,N'-chelation | Catalysis, magnetic materials | google.com |
| Zinc(II) | Bridging or terminal ligand | Luminescent materials, catalysis | mit.edu |
| Iron(II/III) | N-donor ligand in MOFs | Porous materials for gas storage or catalysis | nih.gov |
Role in Catalyst Development (e.g., as a ligand in metal-catalyzed reactions)
In the field of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. The structural features of this compound make it a candidate for use as a ligand in various metal-catalyzed reactions. The pyridazine nitrogen atoms and the amino group can coordinate to a metal center, creating a specific steric and electronic environment that can influence the outcome of a catalytic transformation.
Palladium-catalyzed C-N cross-coupling reactions are widely used in organic synthesis, and the development of new ligands is an active area of research. mit.edu Pyridine-containing ligands have been successfully employed in these and other catalytic reactions. The introduction of a pyridine moiety into a macrocyclic ligand has been shown to affect both the thermodynamic properties and the coordination kinetics of the resulting metal complexes, with applications in stereoselective C-C and C-O bond-forming reactions. unimi.it While direct catalytic applications of this compound have not been extensively reported, its structural similarity to other effective nitrogen-containing ligands suggests its potential in this area. For example, transition metal complexes with ligands derived from 4-aminoantipyrine (B1666024) have been investigated for their catalytic and biological activities. nih.govmdpi.com
| Metal | Type of Catalysis | Potential Role of Ligand | Reference (Related Systems) |
| Palladium | Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Modulating catalyst activity and selectivity | mit.edu |
| Rhodium | C-H activation | Directing group for regioselective functionalization | nih.gov |
| Copper | Asymmetric catalysis | Chiral ligand for enantioselective transformations | unimi.it |
Photochemical and Photophysical Studies of Pyridazine Chromophores
The pyridazine ring is a chromophore that can absorb and emit light, and its photophysical properties can be tuned by the introduction of substituents. The presence of an iodo group and an amino group on the pyridazine ring of this compound is expected to significantly influence its electronic transitions and excited-state properties.
Studies on related pyridazine derivatives have shown that they can exhibit interesting photophysical phenomena. For example, the synthesis and photophysical investigation of a series of push-pull arylvinyldiazine chromophores, which contain a pyridazine core, have been reported. mdpi.com These compounds can exhibit strong and broad absorption bands, although their emissive properties may be weak. The photophysical properties of quinoxaline (B1680401) and pyridopyrazine derivatives have also been studied, with some pyridopyrazine derivatives exhibiting halochromism (color change in response to changes in pH). researchgate.net
The photochemistry of iodinated heterocyclic compounds is another area of interest. Irradiation of iodinated pyrimidines with UV light can lead to the homolytic cleavage of the carbon-iodine bond, releasing iodine atoms. mdpi.com This process has applications in understanding the photochemistry of DNA containing iodinated bases. The photochemical rearrangement of pyridazines to pyrazines upon irradiation is also a known transformation. mdpi.com These studies provide a basis for investigating the photochemical and photophysical behavior of this compound and its derivatives, which could lead to applications in areas such as photosensitizers, fluorescent probes, or photoresponsive materials.
| Derivative Class | Photophysical Property Investigated | Potential Application | Reference |
| Arylvinyldiazines | Absorption and emission spectra | Nonlinear optics, two-photon absorption | mdpi.com |
| Pyridopyrazines | Halochromism | pH sensors | researchgate.net |
| Iodinated Pyrimidines | Photochemical release of iodine | Probes for DNA photochemistry | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
